REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#N)=[C:5]([C:11]2[N:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:4]=1.[OH-:17].[Na+].C[OH:20]>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]([OH:20])=[O:17])=[C:5]([C:11]2[N:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C#N)C=C1)C1=NC=CC=N1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solids
|
Type
|
WASH
|
Details
|
washed with cold MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to minimum volume
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C(C(=O)O)C=C1)C1=NC=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |